Product packaging for Methylenediformamide(Cat. No.:CAS No. 6921-98-8)

Methylenediformamide

Cat. No.: B1582979
CAS No.: 6921-98-8
M. Wt: 102.09 g/mol
InChI Key: QPJQPYQZFKFTHG-UHFFFAOYSA-N
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Description

Historical Context of Methylenediformamide Discovery and Initial Characterization

Significance and Role of this compound in Advanced Chemical Synthesis

The specific role and significance of this compound in advanced chemical synthesis are not extensively documented in the scientific literature. While related compounds with "bis-amide" structures, such as N,N'-Methylenebis(acrylamide), are widely used as crosslinking agents in polymer chemistry to create hydrogels and matrices for electrophoresis, similar applications for this compound are not described. nih.govatamanchemicals.comwikipedia.orgatamanchemicals.com The reactivity of formamide (B127407) groups is central to many chemical transformations, but specific examples involving this compound as a reagent or building block are not provided in the available resources.

Current Research Landscape and Emerging Directions for this compound

A review of current scientific literature does not indicate a significant research landscape or specific emerging directions for this compound. Research on formamides is an active field, exploring their roles as reagents, solvents, and precursors in the synthesis of a wide range of compounds, including pharmaceuticals and polymers. wikipedia.orgsilverfernchemical.comqiboch.com However, these studies focus on more common formamides like N,N-Dimethylformamide (DMF) or N-Methylformamide. There is no indication from the search results of ongoing, dedicated research programs centered on the unique properties or potential applications of this compound itself.

Interdisciplinary Relevance of this compound Studies

Given the limited available research on its primary applications, the interdisciplinary relevance of this compound is currently undefined. By contrast, other methylene-bridged compounds like N,N'-Methylenebis(acrylamide) have significant interdisciplinary roles, particularly in biochemistry and biomedical engineering, where they are used to create polyacrylamide gels for separating proteins and nucleic acids, and in the development of hydrogels for drug delivery and tissue engineering. atamanchemicals.comchemicalbook.comatamanchemicals.comresearchgate.net Without documented applications or studies, the potential impact of this compound in fields such as materials science, medicine, or environmental science remains speculative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2O2 B1582979 Methylenediformamide CAS No. 6921-98-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(formamidomethyl)formamide
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InChI

InChI=1S/C3H6N2O2/c6-2-4-1-5-3-7/h2-3H,1H2,(H,4,6)(H,5,7)
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InChI Key

QPJQPYQZFKFTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC=O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H6N2O2
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DSSTOX Substance ID

DTXSID9064504
Record name Formamide, N,N'-methylenebis-
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Molecular Weight

102.09 g/mol
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CAS No.

6921-98-8
Record name N,N′-Methylenebis[formamide]
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Synthesis and Derivatization Methodologies of Methylenediformamide

Established Synthetic Pathways for Methylenediformamide

The formation of this compound and related bis-amides can be achieved through several chemical routes, ranging from the reaction of well-established precursors to the condensation of simpler molecules.

Reaction of Hexamine and Formamide (B127407)

One of the most documented methods for synthesizing this compound involves the reaction between hexamine (hexamethylenetetramine) and an excess of formamide. This process is detailed in U.S. Patent 2,713,594. The reaction typically requires heating a mixture of the two reactants to a high temperature.

This reaction highlights a direct pathway to this compound from readily available starting materials.

Table 1: Representative Reaction Parameters for this compound Synthesis from Hexamine and Formamide

Parameter Initial Batch Subsequent Batches
Hexamine 70 grams (0.5 mole) 23.5 grams (0.168 mole)
Formamide 270 grams (6.0 moles) 90 grams (2.0 moles)
Temperature 140 °C 140 °C
Reaction Time 4 hours 5 hours
Reported Yield 87.8 grams (29%) 79.3 grams (cumulative total 41% after one subsequent batch)

Data derived from procedures outlined in scientific forums referencing U.S. Patent 2,713,594. ontosight.ai

Other Synthetic Routes and Their Mechanistic Considerations

Beyond the hexamine-formamide route, other methods for the synthesis of methylene-bis-amides, the structural class to which this compound belongs, have been explored. These methods often involve the reaction of an amide with a one-carbon (C1) source.

One such strategy involves the reaction of amides with dimethyl sulfoxide (B87167) (DMSO) in the presence of oxalyl chloride or trifluoroacetic acid (TFA). researchgate.netingentaconnect.com In this process, it is proposed that formaldehyde (B43269) (HCHO) is generated in-situ from the decomposition of DMSO. researchgate.net This formaldehyde then reacts with the amide to afford the corresponding methylene-bis-amide. The reaction is often promoted by an acid, which can be generated from the DMSO decomposition itself or added as a catalyst. researchgate.net

Another established method is the acid-catalyzed condensation of aldehydes with amides. thieme-connect.com For the synthesis of this compound, this would involve the reaction of formaldehyde with formamide. The mechanism likely proceeds through the formation of N-methylolformamide (HCONHCH₂OH) as a key intermediate, which then reacts with a second molecule of formamide to yield the final bis-amide product. ontosight.ai

A further synthetic approach involves a Mannich-type condensation where a sulfinic acid, formaldehyde, and formamide are reacted in the presence of water and a second acid, such as formic acid, to produce N-(sulfonylmethyl)formamides. google.com While this yields a derivatized product, it demonstrates the core reactive potential of combining formamide and formaldehyde.

Mechanistically, many of these reactions hinge on the generation of an electrophilic species from formaldehyde (or a precursor) that is subsequently attacked by the nucleophilic nitrogen of the formamide.

Advanced Synthetic Approaches and Process Optimization

Research into the synthesis of amides and related compounds is increasingly focused on improving efficiency, selectivity, and sustainability. While specific studies on this compound are limited, general principles of process optimization can be applied.

Catalytic Strategies in this compound Synthesis

The use of catalysts can significantly improve the efficiency of chemical syntheses. While literature specifically detailing catalytic strategies for this compound is scarce, research on the synthesis of related methylene-bis-amides provides valuable insights. For instance, the synthesis of N,N'-methylenebisacrylamide, a structurally similar compound, has been achieved using various catalysts. Acid catalysts like sulfuric acid or hydrochloric acid are commonly employed. google.com Additionally, homogeneous and heterogeneous metal catalysts, including Cu(II) complexes, have been shown to be effective, with a Cu(II) catalyst containing carboxylate ligands reportedly achieving a 95% yield for N,N'-methylenebisacrylamide. nih.gov

In the broader context of amide synthesis, boric acid has been utilized as an effective and green catalyst for the condensation reaction between carboxylic acids and urea, proceeding under solvent-free conditions. scispace.comacs.org Enzymatic catalysis, particularly using lipases like Candida antarctica lipase (B570770) B (CALB), represents a powerful green alternative for forming amide bonds from carboxylic acids and amines without the need for coupling agents. nih.gov The applicability of these catalytic systems—acid, metal-based, or enzymatic—to the synthesis of this compound from precursors like formaldehyde and formamide presents a viable area for future process optimization.

Solvent Effects and Reaction Condition Modulations

The choice of solvent and reaction conditions plays a critical role in the outcome of a chemical synthesis, influencing reaction rates, yields, and product purity. For reactions involving formamide, solvent effects can be pronounced due to its polar, protic nature. Theoretical studies using polarizable continuum models (PCM) have shown that solvent polarity significantly affects the molecular properties of formamide. rsc.org Polar solvents tend to have a more pronounced effect on geometries, vibrational frequencies, and transition energies compared to non-polar solvents. rsc.org

In reactions where a solvent is used, its ability to solvate reactants and stabilize transition states is key. For example, in the synthesis of phosphate (B84403) esters, a related field, switching from water to dipolar aprotic solvents like DMSO can dramatically accelerate reaction rates, primarily by stabilizing the transition state. nih.gov

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org Applying these principles to this compound synthesis involves evaluating existing methods and exploring more sustainable alternatives.

Atom Economy: The principle of atom economy, which measures how many atoms from the reactants are incorporated into the final product, is a key metric. acs.org For the synthesis from hexamine and formamide, the reaction produces ammonia (B1221849) as a significant byproduct, lowering the atom economy. Alternative routes, such as the direct condensation of formaldehyde and formamide (2 HCONH₂ + CH₂O → CH₂(NHCHO)₂ + H₂O), could offer a higher theoretical atom economy.

Safer Solvents and Reagents: The established hexamine route uses an excess of formamide as both a reactant and a solvent. While formamide is a versatile chemical, exploring greener solvent alternatives is a common goal. sioc-journal.cn Solvent-free reactions, where reactants are heated directly, perhaps with a solid catalyst, represent an ideal green approach. scispace.com For example, a method for amide synthesis has been developed using boric acid as a catalyst under solvent-free conditions by simply triturating and heating the reactants. scispace.com

Energy Efficiency: The hexamine method requires high temperatures (140°C), contributing to energy consumption. Developing catalytic systems that operate under milder conditions (lower temperatures and pressures) is a core tenet of green chemistry. Biocatalytic methods, for instance, often proceed at or near room temperature. nih.govrsc.org

Waste Reduction: Traditional amide syntheses often require coupling agents or produce significant byproducts, leading to waste. rsc.org Developing catalytic, high-yield reactions that minimize byproducts and simplify purification is crucial for a greener process.

By focusing on catalytic methods, solvent-free conditions, and pathways with high atom economy, the production of this compound could be made significantly more sustainable.

Derivatization of this compound

This compound serves as a versatile precursor in chemical synthesis, primarily utilized in the production of energetic materials. Its derivatization focuses on the modification of its formamide functionalities to introduce new chemical properties. The principal pathways for its derivatization include nitration and hydrolysis, leading to key intermediates and final products with significant applications in various fields of chemistry.

The nitration of this compound is a critical process for synthesizing nitrogen-rich compounds. This reaction typically involves treating this compound with a potent nitrating agent, which converts the formamide groups into nitroformamide or subsequently into nitramine functionalities. The reaction conditions, such as temperature and the choice of nitrating mixture, are crucial for achieving high yields and ensuring the stability of the resulting products.

Methylenedinitramine, also known as MEDINA, is a high-energy material synthesized from this compound. The process involves the nitration of this compound, followed by the hydrolysis of the resulting intermediate. wikipedia.org A common method employs a mixture of absolute nitric acid and an anhydride (B1165640), such as acetic anhydride or trifluoroacetic anhydride, as the nitrating agent. wikipedia.org The reaction is highly exothermic and requires careful temperature control, typically maintained between 0°C and 8°C. wikipedia.orgwuxibiology.com

Table 1: Reaction Conditions for the Synthesis of MEDINA from this compound

Parameter Condition Source(s)
Starting Material This compound wikipedia.org, wuxibiology.com
Nitrating Agent Absolute Nitric Acid in Acetic Anhydride or Trifluoroacetic Anhydride wikipedia.org
Reactant Ratio (HNO₃:Anhydride:Substrate) 5:3:1 to 9:4:1 (for Acetic Anhydride) wikipedia.org
1:1:1 to 2:2:1 (for Trifluoroacetic Anhydride) wikipedia.org
Temperature 0°C to 8°C wikipedia.org, wuxibiology.com
Reaction Time 1 to 4 hours wikipedia.org
Intermediate Product Methylenedi(nitroformamide) wikipedia.org, wuxibiology.com
Hydrolysis Agent Formic Acid (90%) wikipedia.org
Overall Yield 75-85% wuxibiology.com, lscollege.ac.in

The formation of methylenedi(nitroformamide) is the initial and essential step in the synthesis of MEDINA from this compound. wikipedia.org When this compound is treated with a nitrating mixture, such as nitric acid in acetic or trifluoroacetic anhydride, the formamide groups are nitrated to produce methylenedi(nitroformamide). wikipedia.orgwuxibiology.com This intermediate is a solid that precipitates when the reaction mixture is quenched in ice water. wikipedia.orglscollege.ac.in The yield of this intermediate is reported to be nearly quantitative under optimized conditions. wikipedia.org The isolated, moist methylenedi(nitroformamide) is then used directly in the subsequent hydrolysis step without extensive purification. wuxibiology.comlscollege.ac.in

Hydrolysis is a key reaction for both the parent compound, this compound, and its nitrated derivatives. The conditions of hydrolysis dictate the final product.

For nitrated derivatives, the hydrolysis of methylenedi(nitroformamide) is the final step in the synthesis of MEDINA. wikipedia.org This is typically accomplished by treating the moist methylenedi(nitroformamide) with an aqueous acid solution, often 90% formic acid. wikipedia.org The hydrolysis reaction can proceed at room temperature, sometimes with a rapid temperature increase to around 40°C as the reaction completes. wikipedia.org The resulting MEDINA crystallizes from the solution. wuxibiology.com

The parent compound, this compound, can also be hydrolyzed under acidic conditions. Treatment with acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) leads to the cleavage of the amide bonds to form methylenediamine salts, such as methylenediamine dihydrochloride. scribd.com This reaction provides a pathway to the unstable parent diamine, which is stabilized as its salt.

Beyond nitration and hydrolysis, the functionalization of this compound is not extensively documented. However, its role as a precursor for methylenediamine salts represents a significant functionalization strategy. scribd.com The synthesis of methylenediamine sulfate (B86663) from this compound in sulfuric acid provides a route to this derivative, which can serve as a building block in further chemical synthesis. scribd.com

While direct examples are limited, the formamide groups in this compound suggest potential for its use in heterocyclic synthesis, a common application for related formamide acetals like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). scirp.orgresearchgate.netscirp.org Such reactions could theoretically involve the condensation of this compound with various nucleophiles to construct heterocyclic rings, though specific instances of this application are not prominent in the surveyed literature.

Detailed mechanistic studies specifically on the derivatization of this compound are not widely published. However, the reaction mechanisms can be inferred from established principles of organic chemistry for similar functional groups.

The nitration of the amide groups in this compound with a mixture of nitric acid and acetic anhydride likely proceeds through the formation of acetyl nitrate (B79036) (AcONO₂) as the active electrophilic nitrating species. wuxibiology.com The mechanism is thought to involve the nucleophilic attack of the amide nitrogen atom on the nitrogen of acetyl nitrate. For related reactions, a six-membered ring transition state involving an intramolecular proton transfer has been proposed as an energetically favorable pathway. wuxibiology.com

The hydrolysis of the formamide and nitroformamide groups is generally an acid-catalyzed process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. nih.gov Subsequent proton transfers and elimination of either an amine (in the case of formamide hydrolysis) or a nitramide (B1216842) group lead to the final products. wikipedia.orgnih.gov For formamide hydrolysis in water, the formation of a diol intermediate via hydration of the carbonyl group is considered a key step. nih.gov

Spectroscopic and Computational Investigations of Methylenediformamide and Its Derivatives

Advanced Spectroscopic Characterization Techniques for Methylenediformamide

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei. jchps.comresearchgate.net For this compound, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular structure.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift, signal splitting, and integration of peaks provide a map of the proton environments within a molecule. jchps.com In the case of this compound (C₃H₆N₂O₂), one would expect distinct signals for the methylene (B1212753) (-CH₂-) protons and the amide (-NH-CHO) protons. Due to restricted rotation around the C-N amide bond, a phenomenon also observed in similar molecules like N,N-dimethylformamide (DMF), the two methyl groups in DMF can become chemically non-equivalent at room temperature, leading to separate signals. youtube.com A similar effect could be anticipated for the formyl protons in this compound, potentially providing more complex spectra than a simple first-order analysis might suggest. The specific chemical shifts would be influenced by the solvent used and the electronic environment of each proton. jchps.com

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. rsc.org For this compound, distinct signals are expected for the methylene carbon and the carbonyl carbons of the formamide (B127407) groups. The chemical shifts of these carbons are indicative of their bonding and electronic environment. For instance, the carbonyl carbons will appear significantly downfield due to the deshielding effect of the adjacent oxygen and nitrogen atoms. Publicly available spectral data for similar compounds like N,N'-Methylenebisformamide can provide reference points for expected chemical shifts. nih.gov

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H~4.5 - 5.5TripletMethylene (-CH₂-) protons coupled to adjacent NH protons.
¹H~7.0 - 8.0Broad singletAmide (-NH-) protons, may exchange with D₂O.
¹H~8.0 - 8.5SingletFormyl (-CHO) protons.
¹³C~40 - 50-Methylene (-CH₂-) carbon.
¹³C~160 - 170-Carbonyl (C=O) carbons.
Note: These are estimated values and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. msu.edu When coupled with fragmentation techniques (MS/MS), it provides valuable information about the molecular structure. lcms.cz

For this compound, electron impact (EI) ionization would likely lead to the formation of a molecular ion (M⁺), whose mass would correspond to the molecular weight of the compound (102.04 g/mol ). nih.gov Subsequent fragmentation would yield characteristic daughter ions. The fragmentation patterns are crucial for structural confirmation. libretexts.org Common fragmentation pathways for amides can involve cleavage of the C-N bond and the C-C bond adjacent to the carbonyl group. In this compound, one could expect to see fragments corresponding to the loss of a formamide group or cleavage of the central methylene bridge. The analysis of these fragment ions allows for a detailed reconstruction of the molecule's connectivity. lcms.cz

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govedinst.com IR spectroscopy measures the absorption of infrared radiation by molecules, which is active for vibrations that cause a change in the dipole moment. ksu.edu.sa Raman spectroscopy, on the other hand, is based on the inelastic scattering of light and is active for vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa

For this compound, key vibrational modes would include:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹.

C=O stretching (Amide I band): A strong absorption in IR spectra, usually found between 1650 and 1700 cm⁻¹. This is a characteristic band for amides.

N-H bending (Amide II band): Occurs in the 1550-1650 cm⁻¹ region.

C-N stretching: Found in the 1200-1400 cm⁻¹ range.

CH₂ stretching and bending modes: Symmetric and asymmetric stretches appear around 2850-2960 cm⁻¹, while bending (scissoring) vibrations are typically near 1450 cm⁻¹.

By analyzing both IR and Raman spectra, a comprehensive picture of the vibrational modes of this compound can be obtained, aiding in its structural confirmation and providing insights into its bonding characteristics. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy Technique
N-H Stretch3300 - 3500IR, Raman
C-H Stretch2850 - 3000IR, Raman
C=O Stretch (Amide I)1650 - 1700IR (strong), Raman (weak)
N-H Bend (Amide II)1550 - 1650IR
C-N Stretch1200 - 1400IR, Raman

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. azolifesciences.com By measuring the angles and intensities of the diffracted beams, a detailed electron density map can be constructed, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. rsc.org

For this compound, obtaining a single crystal of suitable quality would allow for its complete solid-state structural characterization. The resulting crystal structure would provide unambiguous confirmation of its molecular conformation, including the planarity of the amide groups and the geometry around the central methylene carbon. Furthermore, intermolecular interactions, such as hydrogen bonding between the N-H and C=O groups of adjacent molecules, would be revealed, providing insight into the crystal packing and the forces that govern its solid-state architecture.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, such as ab initio methods and Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules from first principles. wikipedia.orgnih.gov These computational methods can predict molecular geometries, vibrational frequencies, electronic properties, and reaction pathways. mdpi.comresearchgate.net

Ab Initio Methods: These methods are based on solving the Schrödinger equation without empirical parameters. uol.de For a molecule like this compound, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can be used to calculate its electronic structure.

Density Functional Theory (DFT): DFT is a widely used computational method that determines the electronic structure of a many-body system by using functionals of the spatially dependent electron density. wikipedia.org DFT calculations often provide a good balance between accuracy and computational cost, making them suitable for studying molecules of the size of this compound. Different functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G*, cc-pVTZ) can be employed to optimize the geometry and calculate various properties. These calculations can provide theoretical IR and NMR spectra that can be compared with experimental data to aid in spectral assignment and structural validation.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is a critical aspect of understanding the structure, stability, and reactivity of molecules. It involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. orgosolver.com For this compound and its derivatives, computational methods are invaluable for mapping the potential energy surface and identifying stable conformers.

The study of molecular conformations utilizes concepts like staggered and eclipsed arrangements to determine the most stable structures. orgosolver.com In a staggered conformation, atoms or groups on adjacent carbons are as far apart as possible, leading to lower potential energy and greater stability. Conversely, an eclipsed conformation, where these groups are in close proximity, results in higher potential energy and lower stability. orgosolver.com The most stable staggered form is the anti conformation, with a 180-degree dihedral angle between the groups, while the least stable is the fully eclipsed conformation with a 0-degree angle. orgosolver.com

Computational studies on various organic molecules, including derivatives of amides and amines, have successfully employed these principles to elucidate their conformational preferences. For instance, the conformational analysis of N-acetyl-L-arginine methylamide was conducted by considering non-valent and electrostatic interactions, torsional energy, and the distortion of valency angles. nih.gov Similarly, detailed energy landscapes have been generated for complex biomolecules like proteins, revealing alternate states and structural heterogeneity that are crucial for their function. nih.gov These studies often use sophisticated computational methods to sample the conformational space and identify low-energy structures. nih.gov

For substituted cyclic compounds, such as 5-benzylimidazolidin-4-one derivatives, X-ray crystallography and quantum-chemical methods have been used to analyze the different conformations. ethz.ch These investigations revealed that even with unfavorable steric interactions in staggered conformations, an eclipsing conformation can sometimes be adopted as an escape from these interactions. ethz.ch The energy differences between various conformers can be small, suggesting that multiple conformations may be accessible at ambient temperatures. ethz.ch

The following table provides a conceptual framework for the type of data generated in a conformational analysis of a molecule like this compound, illustrating the relative energies of different hypothetical conformers.

ConformerDihedral Angle (H-N-C-N)Relative Energy (kcal/mol)Population (%)
Anti180°0.0075
Gauche60°1.2020
Eclipsed5.005

Note: The data in this table is illustrative and intended to represent the type of information obtained from conformational analysis. Actual values for this compound would require specific computational studies.

Prediction of Spectroscopic Signatures and Reaction Pathways

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is essential for their experimental identification and characterization. Methods like Density Functional Theory (DFT) and ab initio calculations can be used to predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra. For instance, computational studies have been used to predict the 1H and 13C NMR spectra of norbelladine (B1215549) derivatives, which were then compared with experimental data for characterization. mdpi.com

The prediction of reaction pathways is another significant application of computational chemistry. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products of a chemical reaction. This allows for the elucidation of reaction mechanisms at a molecular level.

Recent computational studies on the atmospheric oxidation of aminomethanol (B12090428), a related compound, have demonstrated the power of these methods. frontiersin.orgnih.gov These studies explored the reaction pathways initiated by hydroxyl radicals, identifying the most favorable sites for hydrogen abstraction and the subsequent reactions with molecular oxygen. frontiersin.orgnih.gov The calculations revealed that the reaction leads to the formation of formamide as a major product. frontiersin.orgnih.gov

Key findings from such computational reaction studies often include:

Identification of Pre-reactive Complexes: The initial association of reactants.

Location of Transition States (TS): The energy maxima along the reaction coordinate.

Characterization of Intermediates and Products: The stable species formed during the reaction.

Calculation of Reaction Barriers: The energy required to proceed from reactants to products.

For this compound, similar computational approaches could be employed to predict its reactivity. For example, the reaction with hydroxyl radicals could be modeled to determine the most likely reaction pathways and products.

Thermochemical and Kinetic Studies via Computational Methods

Computational methods are extensively used to determine the thermochemical and kinetic properties of chemical reactions. These studies provide crucial data for understanding reaction feasibility, rates, and equilibrium.

Kinetic Parameters: Transition state theory is often used in conjunction with computational chemistry to calculate reaction rate constants. By determining the energy and vibrational frequencies of the reactants and the transition state, the rate constant for a reaction can be estimated over a range of temperatures.

Computational studies on the oxidation of aminomethanol have provided detailed kinetic data, including rate constants for the initial reaction with hydroxyl radicals and for subsequent oxidation steps. nih.gov The branching ratios for different reaction pathways can also be calculated, indicating the relative importance of each pathway under specific conditions. frontiersin.orgnih.gov For instance, in the aminomethanol study, the branching fraction for formamide formation was found to be approximately 99% under tropospheric conditions. frontiersin.orgnih.gov

The following table presents hypothetical thermochemical and kinetic data for a reaction involving this compound, illustrating the type of information that can be obtained from computational studies.

Reaction PathwayActivation Energy (kcal/mol)Rate Constant (cm³/molecule·s) at 298 KEnthalpy of Reaction (kcal/mol)
Hydrogen abstraction from CH₂8.52.1 x 10⁻¹³-15.2
Hydrogen abstraction from NH12.15.6 x 10⁻¹⁵-10.8
Addition to C=O20.41.3 x 10⁻¹⁸-5.4

Note: This data is for illustrative purposes only. Accurate values for this compound would require specific and detailed computational investigations.

The application of these computational methods to this compound and its derivatives can provide a deep understanding of their intrinsic properties and reactivity, guiding further experimental work and potential applications.

Reactivity and Reaction Mechanisms of Methylenediformamide

Hydrolytic Stability and Degradation Pathways of Methylenediformamide

The stability of this compound under normal conditions is generally considered to be stable. thermofisher.com However, like other formamides, it can be susceptible to hydrolysis under certain conditions. The presence of strong acids or bases can promote the breakdown of the molecule. Under such conditions, formamides typically hydrolyze back to formic acid and the corresponding amine. atamanchemicals.comcommonorganicchemistry.com

While detailed, publicly available kinetic studies on the hydrolysis of this compound itself are limited, information on the degradation of its derivatives provides insight into potential pathways. For instance, in the synthesis of methylenedinitramine, the intermediate compound methylenedi(nitroformamide) is subjected to hydrolysis. google.com This step is typically carried out in an aqueous acid solution with a pH ranging from approximately 0.1 to 2. google.com The hydrolysis is an exothermic reaction and can proceed by allowing the moist intermediate to stand at room temperature, sometimes with the addition of a small amount of formic acid to facilitate the process. google.com This suggests that the amide linkages, particularly when activated by electron-withdrawing nitro groups, are the primary sites for hydrolytic cleavage.

Reactions with Inorganic Reagents

The most prominently documented reaction of this compound with an inorganic reagent is its nitration. This reaction is a key step in the synthesis of certain energetic materials.

Nitration: this compound reacts with anhydrous nitric acid to produce methylenedi(nitroformamide). google.com This reaction is typically conducted in the presence of an anhydride (B1165640), such as acetic anhydride or trifluoroacetic anhydride, which acts as a dehydrating agent and reaction medium. google.com The reaction is highly exothermic and requires careful temperature control, often being carried out at temperatures between 2°C and 8°C. google.com The molar ratio of the reactants (nitric acid, anhydride, and this compound) is a critical parameter that influences the yield of the product. google.com

Organic Transformations Involving this compound as a Precursor or Reagent

This compound serves as a crucial precursor in the synthesis of more complex molecules, particularly in the field of energetic materials.

Synthesis of Methylenedinitramine (MEDINA): The primary use of this compound as a precursor is in the production of methylenedinitramine, an energetic material. google.comuni-muenchen.de The synthesis involves a two-step process:

Nitration: As described previously, this compound is first nitrated using a mixture of nitric acid and an anhydride to form the intermediate, methylenedi(nitroformamide). google.com

Hydrolysis: The resulting methylenedi(nitroformamide) intermediate is then hydrolyzed, typically in an aqueous acid solution, to yield the final product, methylenedinitramine. google.com This process represents a significant transformation where this compound provides the core methylene-bis-amine structure.

Comparative Reactivity Studies with Related Amides and Formamides

The structure of this compound, with two N-H protons and two formyl groups, suggests a reactivity profile that can be contrasted with the simpler formamide (B127407), which has one formyl group and two N-H protons, and DMF, which has a formyl group with two methyl substituents on the nitrogen and no N-H protons. wikipedia.orgchemicalforums.com

Hydrolysis Rates

The hydrolysis of amides is a fundamental reaction that can be catalyzed by acid or base, or proceed under neutral conditions. The rate of this reaction is highly dependent on the structure of the amide.

Formamide: The hydrolysis of formamide has been studied under various conditions. In neutral aqueous solution at 25°C, the pseudo-first-order rate constant for the water-catalyzed reaction is very slow, estimated to be 1.1 x 10⁻¹⁰ s⁻¹, which corresponds to a half-life of approximately 199 years. researchgate.netnih.gov The reaction is significantly accelerated by acid or base. The activation parameters for acid-catalyzed hydrolysis are ΔH‡ = 17.0 ± 0.4 kcal mol⁻¹ and ΔS‡ = -18.8 ± 1.3 cal mol⁻¹ K⁻¹, while for base-catalyzed hydrolysis, they are ΔH‡ = 17.9 ± 0.2 kcal mol⁻¹ and ΔS‡ = -11.1 ± 0.5 cal mol⁻¹ K⁻¹. researchgate.net

N,N-Dimethylformamide (DMF): DMF is notably more stable towards hydrolysis compared to formamide. It exhibits a slight tendency to hydrolyze in aqueous solutions, a process that is accelerated at elevated temperatures and in the presence of strong acids or bases, leading to the formation of formic acid and dimethylamine. wikipedia.orgkianresin.comeastman.com The increased electron-donating effect of the two methyl groups on the nitrogen atom makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

This compound: Direct kinetic data for the hydrolysis of this compound is not readily available in the literature. However, its reactivity can be inferred from its structure. The presence of two formamide units linked by a methylene (B1212753) bridge suggests that its hydrolysis would also lead to formic acid and, ultimately, formaldehyde (B43269) and ammonia (B1221849). The nitration of this compound to produce methylenedi(nitroformamide) is followed by a hydrolysis step, which is noted to be exothermic, indicating its facility under certain acidic conditions. google.com Given that the electronic environment of the formyl groups is similar to that of formamide, it is expected to have a hydrolysis rate that is more comparable to formamide than to the more stable DMF, particularly under catalyzed conditions.

Table 1: Comparative Hydrolysis Data of Related Amides

CompoundNeutral Hydrolysis Rate (25°C)Acid/Base CatalysisGeneral Stability
Formamide k_hyd = 1.1 x 10⁻¹⁰ s⁻¹ (t½ ≈ 199 years) researchgate.netnih.govSignificant acceleration researchgate.netRelatively slow without catalyst
N,N-Dimethylformamide (DMF) Very slow at room temperature kianresin.comeastman.comRequires strong acid/base and heat kianresin.comeastman.comHigh stability kianresin.comeastman.com
This compound Data not availableHydrolyzes under acidic conditions google.comInferred to be less stable than DMF

This table provides a qualitative and quantitative comparison of hydrolysis characteristics.

N-Formylation Reactivity

Formamides can act as formylating agents for amines, a reaction of significant utility in organic synthesis.

Formamide: Formamide can be used to N-formylate amino carboxylic acids by heating the reactants together, often in a stoichiometric excess of formamide. google.com This process provides a straightforward method for protecting amine groups. google.com Studies have shown that N-formylation of amines using formamide as a solvent and a CO₂ source with a reducing agent can be very facile, benefiting from favorable reaction kinetics due to the volatile nature of ammonia as a by-product. rsc.org

N,N-Dimethylformamide (DMF): DMF is a widely used reagent for N-formylation, often activated to form the Vilsmeier reagent. acs.orgnih.gov However, direct transamidation with amines using DMF can be challenging and often requires high temperatures or a catalyst. rsc.org Despite this, numerous methods have been developed to utilize DMF as a C1 source for formylation. acs.orgresearchgate.net

This compound: While specific studies on the use of this compound as an N-formylating agent are scarce, its structure suggests it could potentially serve this role. The molecule contains two formyl groups that could be transferred. The reactivity in such a transfer would likely be influenced by the stability of the resulting intermediates. Given its structural similarity to formamide, it might be expected to exhibit comparable or potentially enhanced reactivity in certain formylation reactions due to the presence of two reactive sites.

Table 2: Comparison of N-Formylation Reagents

ReagentReaction ConditionsReactivity
Formamide Heating with amine google.comFacile, especially with catalysts/promoters rsc.org
N,N-Dimethylformamide (DMF) Often requires activation (e.g., Vilsmeier reagent) or harsh conditions rsc.orgacs.orgLess reactive for direct transamidation rsc.org
This compound Data not availableInferred to be a potential formylating agent

This table summarizes the general conditions and reactivity for N-formylation reactions.

Environmental Fate and Ecotoxicological Research of Methylenediformamide

Environmental Distribution and Partitioning of Methylenediformamide

The distribution of this compound in the environment is governed by its physical and chemical properties, which influence its movement between air, water, and soil.

Air, Water, and Soil Compartments

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism. Based on available environmental fate information, this compound is not expected to bioconcentrate in organisms. archive.org However, it is important to note that specific studies and quantitative data on its bioaccumulative potential are lacking, with Safety Data Sheets (SDS) for the compound stating there is no information available on this parameter. thermofisher.com

Degradation and Transformation Pathways in Environmental Matrices

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including breakdown by microorganisms, light, and chemical reactions with water.

Biodegradation Studies

In aquatic systems, this compound is reported to be readily biodegradable. archive.org This suggests that microorganisms in water can break down the compound, reducing its persistence. Despite this, specific studies detailing the rates, pathways, and microbial species involved in its biodegradation are not widely documented. An SDS for the compound notes that it contains no substances known to be not degradable in wastewater treatment plants. thermofisher.com

Photodegradation Mechanisms

Photodegradation is the breakdown of molecules by light, particularly ultraviolet radiation from the sun. There is currently no specific information available from the searched sources regarding the photodegradation mechanisms or rates for this compound in the atmosphere, water, or on soil surfaces.

Chemical Hydrolysis in Environmental Systems

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. While one study noted the hydrolysis of a related compound, methylenediacetamide, to yield formaldehyde (B43269) under drastic laboratory conditions with concentrated acid and high temperatures, these conditions are not representative of typical environmental systems. This suggests that the chemical hydrolysis of this compound under normal environmental pH and temperature is likely not a significant degradation pathway.

Data on Environmental Properties

Comprehensive quantitative data on the environmental fate of this compound is limited. The following table summarizes the availability of key data points based on reviewed sources.

ParameterValue/StatusSource(s)
Persistence and DegradabilityNo Information Available thermofisher.com
Bioaccumulative PotentialNot expected to bioconcentrate archive.org
Bioaccumulative PotentialNo Information Available thermofisher.com
Mobility in SoilVery high leachability suggested archive.org
Mobility in SoilNo Information Available thermofisher.com
Aquatic BiodegradationReadily biodegrades archive.org

Ecotoxicity Assessments of this compound

Ecotoxicity assessments are crucial for understanding the potential risks a chemical substance poses to various components of the ecosystem. For this compound, comprehensive ecotoxicological data remains limited in publicly accessible scientific literature.

Toxicity to Aquatic Organisms

Specific experimental data on the acute and chronic toxicity of this compound to a range of aquatic organisms is not extensively available. However, a Safety Data Sheet (SDS) for this compound states that the compound "Contains no substances known to be hazardous to the environment or that are not degradable in waste water treatment plants". thermofisher.com This suggests a low level of concern for aquatic toxicity. Another source indicates that ecotoxicity data is unavailable for the compound but notes it is expected to be readily biodegradable in aquatic environments. archive.org

Standard aquatic toxicity tests typically evaluate the effects of a substance on organisms representing different trophic levels. nih.gov These include fish (e.g., Pimephales promelas, Oncorhynchus mykiss), invertebrates (e.g., Daphnia magna), and algae (e.g., Pseudokirchneriella subcapitata). nih.gov The endpoints for these tests range from mortality (LC50) and immobilization (EC50) in acute tests to effects on reproduction and growth in chronic studies. nih.gov While such testing frameworks are well-established, specific results from these tests for this compound are not documented in the available research.

Toxicity to Terrestrial Organisms

There is a notable lack of specific research findings on the toxicity of this compound to terrestrial organisms. Terrestrial toxicity studies are essential for assessing the risk to organisms living in or depending on the soil environment. chemsafetypro.com These studies typically involve key indicator species such as earthworms (Eisenia fetida), various plants, and soil microorganisms to evaluate endpoints like mortality, reproduction, and growth. chemsafetypro.comnih.gov For instance, earthworm reproduction tests (OECD 222) and plant seedling emergence tests (OECD 208) are standard methods used to determine no-observed-effect concentrations (NOEC) and effect concentrations (ECx). chemsafetypro.com

One source suggests that this compound has a very high potential for leachability in soil due to its solubility, which could imply a potential for exposure to soil-dwelling organisms and groundwater. archive.org However, without specific toxicity data for these organisms, a definitive risk assessment for the terrestrial compartment cannot be completed.

Effects on Microbial Communities

Direct studies on the specific effects of this compound on the structure and function of environmental microbial communities are not available in the reviewed literature. Soil and aquatic microbes are fundamental to ecosystem health, playing critical roles in nutrient cycling, decomposition of organic matter, and detoxification of pollutants. mdpi.comnih.govmdpi.com

The impact of chemical substances on these communities is often assessed by measuring changes in microbial biomass, respiration rates, and enzymatic activities, or by using advanced molecular techniques to analyze shifts in microbial diversity and composition. mdpi.comnih.gov Agrochemicals, for example, can have varied effects, sometimes negatively impacting microbial populations and their biochemical processes. mdpi.com Given the indication that this compound is readily biodegradable, it is metabolized by microbial action, but the specific microbial species involved and the potential for toxic effects at high concentrations remain unstudied. archive.org

Environmental Monitoring and Analytical Methodologies for this compound Detection

The development of reliable analytical methods is essential for monitoring the presence and concentration of chemical compounds in environmental matrices such as water, soil, and air. For this compound, specific validated methods for routine environmental monitoring are not widely documented.

Chromatographic Techniques (e.g., GC-MS, LC-MS)

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful and widely used techniques for the separation, identification, and quantification of organic compounds in complex environmental samples. mdpi.comnih.govwikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for volatile and semi-volatile organic compounds. nih.gov It separates compounds in a gaseous mobile phase followed by detection with a mass spectrometer, which provides structural information for identification. brjac.com.br While GC-MS is a standard method for analyzing many environmental pollutants, specific protocols developed and validated for the detection of this compound in environmental samples are not described in the available literature. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suited for a broad range of polar, non-volatile, or thermally unstable compounds. wikipedia.org It combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. wikipedia.orgnih.gov This technique is frequently used for analyzing pharmaceuticals, pesticides, and their metabolites in environmental and biological samples. wikipedia.orgmdpi.com For example, LC-MS/MS methods have been developed for the simultaneous determination of metabolites of the related compound N,N-Dimethylformamide (DMF) in urine. nih.gov Such methods demonstrate the capability of the technology, although specific LC-MS methods for environmental this compound detection have not been identified.

Development of Rapid Detection Assays

A comprehensive review of scientific literature and publicly available research indicates a notable gap in the development of rapid detection assays specifically for this compound. Searches for on-site, field-portable, or rapid screening methods for this particular compound did not yield any established or developing methodologies.

While analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for the laboratory-based detection of related compounds like N,N-dimethylformamide, these methods are not suited for rapid, on-site environmental screening due to their requirements for extensive sample preparation, sophisticated equipment, and trained personnel.

The development of rapid detection assays, which could include colorimetric tests, electrochemical sensors, or portable spectroscopic devices, is crucial for effective environmental monitoring and emergency response scenarios involving chemical spills or industrial accidents. Such assays would enable quick decision-making by providing real-time or near-real-time data on the presence and concentration of this compound in various environmental matrices.

Given the absence of specific research in this area for this compound, future research efforts could focus on adapting existing rapid detection platforms developed for other aldehydes, formamides, or formaldehyde-releasing compounds. The principles underlying these technologies, such as specific chemical reactions leading to a color change or an electrochemical signal, could potentially be tailored to be selective for this compound.

Advanced Applications and Emerging Research Areas of Methylenediformamide

Methylenediformamide in the Synthesis of Energetic Materials

This compound plays a crucial role as a precursor in the synthesis of certain energetic materials, which are substances that store a large amount of chemical energy that can be released rapidly. Its application in this field is primarily centered on its conversion to nitrogen-rich compounds that are of interest for their high-energy properties.

Precursor to Methylenedinitramine (MEDINA) and Related Compounds

A significant application of this compound is its use as a starting material in the production of Methylenedinitramine (CH₂(NHNO₂)₂), also known as MEDINA. A process for this conversion involves the nitration of this compound. wpachem.com This process includes the following key steps:

Nitration: this compound is nitrated using an excess of absolute nitric acid in the presence of an acid anhydride (B1165640), such as acetic anhydride or trifluoroacetic anhydride. This reaction is typically carried out at low temperatures, between 2°C and 8°C. wpachem.com

Precipitation: The resulting reaction mixture is then added to an ice-water mixture, which causes the intermediate product, methylenedi(nitroformamide), to precipitate out of the solution. wpachem.com

Hydrolysis: The collected and washed methylenedi(nitroformamide) is then hydrolyzed, for example, in the presence of 90% formic acid. wpachem.com

Isolation: This hydrolysis step leads to the formation of Methylenedinitramine crystals, which are then isolated. wpachem.com

This synthesis route highlights the importance of this compound as a foundational molecule for producing more complex and energy-rich compounds like MEDINA.

Development of New Energetic Oxidizers

The development of new energetic oxidizers is a continuous area of research in the field of energetic materials. While direct evidence of this compound being a primary component in a wide array of new energetic oxidizers is not extensively documented in publicly available literature, its role as a precursor to MEDINA is significant. Energetic compounds like MEDINA can be further utilized in the development of advanced energetic formulations and potentially new oxidizer systems. The synthesis of such materials is a key focus for creating propellants and explosives with improved performance characteristics.

Role of this compound in Polymer and Material Science

The application of this compound in the broader fields of polymer and material science is not as well-documented as its role in energetic materials. While related compounds, diformamides, have been shown to be precursors in the synthesis of polymers, specific research detailing the direct use of this compound in polymerization or as a significant component in material science applications is limited in publicly accessible scientific literature.

This compound in Fine Chemical and Pharmaceutical Synthesis

Similarly, the use of this compound as a reagent or intermediate in fine chemical and pharmaceutical synthesis is not extensively reported. While formamide (B127407) and its derivatives are common in organic synthesis, the specific applications of this compound in these areas are not prominently featured in available research.

Research into Potential Biological Activities of this compound

The biological activities of this compound have not been a major focus of published research. Consequently, there is a lack of substantial data from in vitro and in vivo studies to characterize its biological effects.

In vitro and in vivo Biological Studies

As of now, there is a notable absence of publicly available in vitro and in vivo studies specifically investigating the biological activities, toxicology, or pharmacological potential of this compound.

Mechanistic Exploration of Observed Biological Effects

There is no available scientific literature detailing the biological effects of this compound or any mechanistic studies into its potential toxicity or therapeutic actions. In contrast, extensive research exists on the biological effects of N,N-Dimethylformamide (DMF), which is known to be metabolized in the body and can exhibit liver toxicity. Studies on DMF have explored its metabolic pathways, effects on various organs, and its potential for developmental toxicity nih.govresearchgate.net. However, this information is specific to DMF and cannot be extrapolated to this compound.

Novel Applications in Analytical Chemistry and Separations

No published research could be identified that describes the use of this compound as a solvent, reagent, or analyte in analytical chemistry or separation sciences. The development of analytical methods, such as gas chromatography, has been documented for compounds like N,N-Dimethylformamide to ensure quality control in pharmaceutical and industrial applications nih.gov. The unique properties of a solvent are critical for its application in techniques like chromatography and extraction, but without experimental data on this compound, its potential in these areas remains unknown.

Future Prospects for this compound Research

Given the current lack of foundational research on the synthesis, properties, and basic reactivity of this compound, any discussion of its future prospects would be entirely conjectural. The direction of future research would logically begin with its synthesis and characterization, followed by an exploration of its fundamental chemical and physical properties. Only after such basic data is established could researchers begin to investigate its potential applications in materials science, as a solvent, or in biological systems.

Methodological Considerations and Research Challenges in Methylenediformamide Studies

Challenges in Synthesis and Scale-Up

The effective synthesis and large-scale production of methylenediformamide are foundational to its broader study and application. However, several challenges inherent to the synthesis of similar fine chemicals can be anticipated. The large-scale production of related compounds, such as dimethylformamide (DMF), often involves complex processes that require high-purity starting materials to avoid unwanted side reactions and ensure the quality of the final product. For instance, the presence of impurities like water in the reactants can consume catalysts and inhibit the primary reaction, necessitating stringent purification steps.

The industrial synthesis of amides can also be energy-intensive, requiring significant inputs for heating, cooling, and multi-stage distillation to separate the desired product from by-products and unreacted starting materials. google.com The development of cost-effective and efficient manufacturing processes is a key challenge. epchems.com For a compound like this compound, which may serve as an intermediate in the production of other high-value chemicals, ensuring a consistent and high-purity supply is critical. uni-goettingen.dejustia.com Challenges in the scale-up process may also arise, where reaction conditions optimized at the laboratory scale may not translate directly to industrial production, potentially affecting yield and purity. researchgate.net

Table 1: Potential Challenges in this compound Synthesis and Scale-Up

Challenge Description Potential Impact
Purity of Reactants Starting materials may contain impurities that can interfere with the reaction or contaminate the final product. Reduced reaction efficiency, lower product yield, and the need for extensive purification.
Reaction Control Maintaining optimal temperature, pressure, and stoichiometry, especially during scale-up. Variations in product quality, potential for side reactions, and safety hazards.
Product Separation Efficiently separating this compound from by-products and unreacted starting materials. Increased production costs due to complex distillation or crystallization processes.
Utility Consumption High energy requirements for heating, cooling, and separation processes. Significant operational costs, impacting the economic viability of large-scale production. google.com
Waste Management Environmentally sound disposal or recycling of waste streams generated during synthesis and purification. Environmental impact and additional costs associated with waste treatment.

Advancements in Analytical Techniques for Complex Matrices

The accurate detection and quantification of this compound, particularly in complex environmental or industrial matrices, are essential for quality control, exposure assessment, and environmental monitoring. The analytical methods developed for similar compounds, such as DMF, provide a basis for the techniques applicable to this compound. These methods primarily include gas chromatography (GC) and high-performance liquid chromatography (HPLC). google.comdnacih.com

Challenges in the analysis of amides in complex samples often relate to sample preparation and the potential for matrix effects, where other components in the sample can interfere with the detection of the target analyte. For example, when analyzing air samples, the efficiency of desorbing the analyte from the collection medium, such as silica (B1680970) gel or charcoal, can be a critical factor affecting the accuracy of the results. dnacih.comosha.gov The choice of detector is also crucial for achieving the required sensitivity and selectivity. For instance, a nitrogen-phosphorus detector (NPD) can offer enhanced selectivity for nitrogen-containing compounds like this compound compared to a flame ionization detector (FID). dnacih.comosha.gov

Recent advancements in analytical instrumentation, such as the coupling of chromatography with mass spectrometry (GC-MS or LC-MS), offer higher specificity and lower detection limits, which are invaluable for trace-level analysis in complex matrices. who.int However, the development and validation of such methods for this compound would require careful optimization of parameters to account for its specific chemical properties.

Table 2: Analytical Techniques for Amide Compound Determination

Technique Principle Common Applications Advantages Challenges
Gas Chromatography (GC) Separates volatile compounds based on their boiling points and interactions with a stationary phase. Analysis of air samples and volatile organic compounds. High resolution, established methods. Requires derivatization for non-volatile compounds, potential for thermal degradation.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their polarity and interactions with a stationary phase in a liquid mobile phase. Determination in liquid samples, textiles, and leather. google.compsu.edu Suitable for non-volatile and thermally labile compounds, versatile. Lower resolution than GC for some applications, solvent consumption.
Mass Spectrometry (MS) Identifies compounds by measuring their mass-to-charge ratio. Often coupled with GC or HPLC. Confirmatory analysis, structural elucidation, trace-level quantification. High sensitivity and specificity. High instrument cost, potential for matrix interference.

Computational Modeling Limitations and Future Developments

Computational chemistry offers powerful tools for investigating the properties and reactivity of molecules like this compound at a theoretical level. Methods such as density functional theory (DFT) can be employed to study reaction mechanisms, predict molecular structures, and calculate various physicochemical properties. frontiersin.org For amides, computational studies have provided valuable insights into processes like C-N bond activation and hydrolysis, which are fundamental to their chemical behavior. researchgate.netrsc.orgnih.gov

However, the accuracy of computational models is subject to several limitations. The choice of the theoretical method and basis set can significantly influence the results, and validating the computational predictions against experimental data is crucial. nih.gov Modeling chemical reactions in solution is particularly challenging, as it requires accurate representation of solvent effects, which can be computationally expensive. Furthermore, while computational models can predict the relative stability of different conformations or the energy barriers of reactions, they may not always capture the full complexity of real-world chemical systems, which can be influenced by factors not included in the model. nih.gov

Future developments in computational modeling, including the use of more sophisticated theoretical methods and increased computational power, are expected to enhance the predictive accuracy of these models. For this compound, future computational work could focus on elucidating its reactivity in various chemical environments, designing more efficient synthetic routes, and predicting its interactions with biological systems, which could help in assessing its potential toxicity.

Table 3: Applications and Limitations of Computational Modeling for Amides

Application Computational Method Potential Insights for this compound Limitations
Reaction Mechanism Studies Density Functional Theory (DFT) Elucidation of synthetic pathways and degradation mechanisms. Accuracy is dependent on the chosen functional and basis set; may not fully capture solvent effects.
Property Prediction Quantum Chemistry Calculations Estimation of physicochemical properties, spectroscopic data, and reactivity indices. researchgate.net Predictions require experimental validation; may be less accurate for complex properties.
Structure-Activity Relationships Quantitative Structure-Activity Relationship (QSAR) Predicting biological activity or toxicity based on molecular structure. Reliant on the quality and diversity of the training data; may not be applicable outside the modeled domain.

Interlaboratory Comparison and Standardization of Research Protocols

Ensuring the reliability and comparability of research data for this compound is paramount. Interlaboratory comparison studies are a critical component of method validation and quality assurance in analytical chemistry. These studies involve multiple laboratories analyzing the same sample to assess the reproducibility and accuracy of a particular analytical method. The results of such comparisons can highlight systematic biases or random errors in measurement procedures and are essential for establishing standardized protocols. acs.orgacs.org

The standardization of research protocols extends beyond analytical methods to include all aspects of research, from synthesis and handling to data reporting. For a compound like this compound, standardized protocols would ensure that data generated by different research groups are consistent and can be compared meaningfully. This is particularly important for assessing its physical properties, chemical reactivity, and potential hazards.

The process of standardization involves developing detailed, written procedures that are agreed upon by the research community. This can be a challenging endeavor, as it requires consensus among researchers with different experimental setups and expertise. However, the benefits of standardization, including enhanced data quality and research efficiency, are substantial.

Ethical Considerations in Research Involving this compound

Research involving any chemical substance must be conducted with the highest ethical standards to ensure the safety of researchers, protect human health, and minimize environmental impact. researchgate.netchemrestech.com For this compound, several ethical considerations are pertinent, particularly those related to its handling and potential hazards. Like its analogue formamide (B127407), this compound may possess toxic properties, and researchers have an ethical responsibility to be fully aware of these hazards and to implement appropriate safety precautions. harvard.educarlroth.comuml.educpachem.comwashington.edu

This includes working in well-ventilated areas, using appropriate personal protective equipment (PPE), and having established procedures for handling spills and disposing of chemical waste. harvard.eduwashington.edu Furthermore, the principle of transparency requires that all known hazards associated with a chemical are clearly communicated in publications and safety data sheets. acs.orgacs.org

Another ethical dimension arises from the potential dual-use nature of some chemicals. Given that this compound can be a precursor to energetic materials, researchers in this area have a responsibility to be aware of and adhere to guidelines and regulations aimed at preventing the misuse of chemical knowledge and materials. opcw.org This includes promoting the peaceful application of chemistry and reporting any concerns about potential misuse to the relevant authorities. opcw.org

Table 4: Key Ethical Principles in Chemical Research

Principle Description Relevance to this compound Research
Safety and Health Protecting researchers and the public from harm. Implementing safe handling and disposal procedures due to potential toxicity. harvard.educarlroth.com
Environmental Stewardship Minimizing the environmental impact of research activities. Proper management of chemical waste to prevent environmental contamination.
Honesty and Integrity Accurate and unbiased reporting of research findings. Ensuring the transparent reporting of all data, including any hazardous properties.
Accountability Taking responsibility for the research conducted. Being aware of the potential applications and misuses of the research. opcw.org
Openness Sharing research results to advance scientific knowledge. Publishing findings to contribute to the scientific community's understanding of the compound. acs.org

Q & A

Q. What are the standard analytical techniques for characterizing the purity and stability of Methylenediformamide in experimental settings?

To ensure reliability, researchers should employ a triangulation of methods:

  • Chromatographic techniques (e.g., HPLC, GC) to quantify impurities and degradation products .
  • Spectroscopic methods (e.g., NMR, FTIR) to confirm molecular structure and detect solvent interactions .
  • Thermogravimetric analysis (TGA) to assess thermal stability under controlled conditions . Calibration with certified reference materials and reproducibility across multiple batches are critical for validity .

Q. How should researchers design controlled experiments to assess this compound’s solvent properties while minimizing confounding variables?

  • Isolate variables : Systematically vary one parameter (e.g., temperature, concentration) while holding others constant .
  • Randomization and blinding : Assign samples randomly to experimental groups and blind analysts to treatment conditions to reduce bias .
  • Replication : Conduct triplicate trials to distinguish experimental noise from true effects . Document all protocols in alignment with ACS journal standards for transparency .

Advanced Research Questions

Q. How can conflicting data on this compound’s reactivity under varying pH conditions be systematically analyzed and resolved?

  • Meta-analysis framework : Aggregate data from heterogeneous studies (e.g., kinetic assays, spectroscopic studies) and assess bias using funnel plots or sensitivity analysis .
  • Mechanistic modeling : Apply density functional theory (DFT) simulations to predict pH-dependent reaction pathways and validate with experimental data .
  • Causal inference : Use directed acyclic graphs (DAGs) to identify confounding factors (e.g., trace metal ions) that may explain discrepancies .

Q. What mixed-methods approaches are suitable for integrating quantitative kinetic data with qualitative mechanistic insights in this compound studies?

  • Embedded design : Collect quantitative kinetic data (e.g., rate constants via UV-Vis spectroscopy) alongside qualitative interviews with domain experts to interpret anomalous results .
  • Sequential triangulation : First, conduct high-throughput screening to identify outliers, followed by focused molecular dynamics simulations to explore molecular interactions .
  • Joint displays : Present integrated findings using tables that map quantitative trends to qualitative hypotheses (e.g., solvent polarity effects on reaction intermediates) .

Q. How can researchers address reproducibility challenges in this compound-catalyzed reactions across interdisciplinary teams?

  • Standardized protocols : Develop detailed SOPs for synthesis, purification, and characterization, validated through inter-laboratory comparisons .
  • Data harmonization : Use platforms like ELNs (Electronic Lab Notebooks) to ensure consistent metadata tagging (e.g., temperature gradients, solvent batches) .
  • Failure analysis : Implement root-cause analysis (RCA) for irreproducible experiments, documenting equipment calibration logs and operator training .

Methodological Considerations

  • Statistical rigor : For dose-response studies, use non-linear regression models (e.g., Hill equation) and report confidence intervals for EC50 values .
  • Ethical data practices : When collaborating, define data ownership and access protocols in research agreements to prevent misuse .
  • Interdisciplinary peer review : Engage statisticians, synthetic chemists, and computational modelers to critique experimental design and interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.